2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

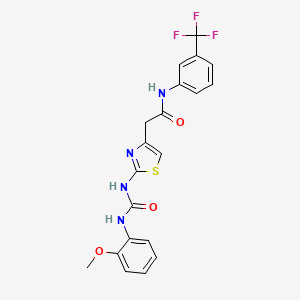

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide features a thiazole core substituted with a urea linkage (connected to a 2-methoxyphenyl group) and an acetamide moiety attached to a 3-(trifluoromethyl)phenyl group. This structure combines pharmacophoric elements known to influence bioactivity:

- Thiazole ring: Enhances metabolic stability and facilitates π-π interactions in binding pockets.

- Urea group: Promotes hydrogen bonding with target proteins.

- Trifluoromethyl group: Increases lipophilicity and resistance to oxidative metabolism.

Properties

IUPAC Name |

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3S/c1-30-16-8-3-2-7-15(16)26-18(29)27-19-25-14(11-31-19)10-17(28)24-13-6-4-5-12(9-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWLQOYFQDENEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenyl isocyanate with a thiazole derivative under controlled conditions. The process often utilizes solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the urea linkage. The detailed synthetic route can be summarized as follows:

- Formation of Urea Linkage : Reacting 2-methoxyphenyl isocyanate with a thiazole derivative.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, as evidenced by scanning electron microscopy (SEM) studies which revealed cell membrane rupture upon treatment .

Antitumor Activity

In addition to its antimicrobial properties, this thiazole derivative has been investigated for its antitumor potential. Research indicates that it may inhibit the proliferation of cancer cells through various pathways, including:

- Induction of apoptosis in tumor cells.

- Inhibition of specific kinases involved in cancer progression.

A study reported that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability in several cancer cell lines, including hepatocellular carcinoma (HCC) .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity, which could be beneficial in treating inflammatory diseases. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against common pathogens and found it to be more effective than traditional antibiotics like penicillin and tetracycline in certain cases .

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, the compound displayed IC50 values in the low micromolar range, indicating potent antitumor activity compared to existing therapies .

Discussion

The biological activities of This compound suggest its potential as a lead compound for drug development. Its multifaceted action against bacteria and cancer cells highlights its versatility in therapeutic applications.

Scientific Research Applications

Therapeutic Applications

-

Anti-inflammatory Activity :

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It interacts with specific enzymes or receptors involved in inflammatory pathways, potentially modulating their activity . -

Anticancer Potential :

The unique structural features of this compound position it as a promising candidate in cancer therapy. Its ability to bind to various biological targets may allow it to inhibit tumor growth or metastasis . -

Anticonvulsant Activity :

Similar derivatives have shown potential as anticonvulsants in animal models. The structure-activity relationship (SAR) studies indicate that modifications to the anilide moiety can significantly affect anticonvulsant efficacy .

Synthesis and Optimization

The synthesis of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves several chemical reactions, including acylation and coupling reactions. Common reagents include:

- Potassium permanganate for oxidation

- Lithium aluminum hydride for reduction

Optimizing these synthetic routes is crucial for enhancing yield and purity while adhering to green chemistry principles .

Research indicates that this compound may interact with specific targets within biological systems:

- Molecular Docking Studies : These studies help elucidate how the compound binds to enzymes or receptors, providing insights into its mechanism of action.

- Biochemical Assays : These assays assess the binding affinities and functional impacts on target proteins, further confirming its potential therapeutic roles .

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy of this compound:

- A study highlighted its potential as a BRD4 bromodomain inhibitor, showcasing its ability to target unique binding sites within proteins involved in cancer progression .

- Another research focused on the synthesis of related compounds that demonstrated significant anticonvulsant activity in animal models, emphasizing the importance of structural modifications in enhancing therapeutic effects .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|---|

| Target Compound | Thiazole-urea | 3-(Trifluoromethyl)phenyl | C20H17F3N4O3S | 463.4 | N/A |

| Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) | Thiazole-urea-piperazine | 3-(Trifluoromethyl)phenyl, piperazine | C25H24F3N5O3S | 548.2 | 92.0 |

| 2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide | Thiazole-urea | 3-Phenylpropyl | C22H24N4O3S | 424.5 | N/A |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide | Benzothiazole | 2-Methoxyphenyl | C16H13F3N2O2S | 362.3 | N/A |

Research Findings and Implications

- Synthetic Efficiency : Compounds with piperazine or ester groups (e.g., 10e) show higher yields (~90–93%), suggesting robust synthetic routes for derivatives with polar substituents .

- Hydrogen-Bonding Capacity : The urea group in the target compound may enhance binding affinity compared to benzothiazole or pyrazol-4-yl analogs lacking this motif .

- Structural Flexibility : Dihedral angles in pyrazol-4-yl analogs indicate conformational rigidity, which may limit target engagement compared to the target compound’s more planar urea-thiazole system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.